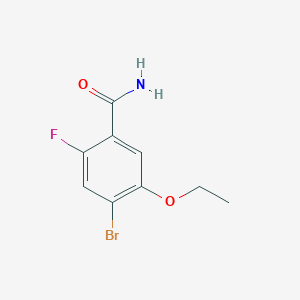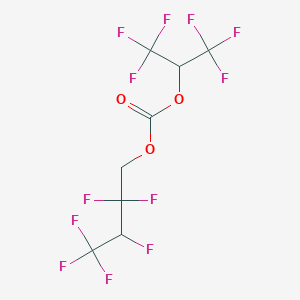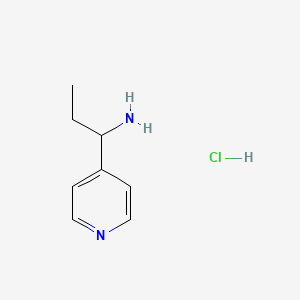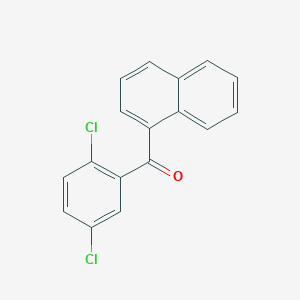
3-Isopropyl-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an isopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to the benzene ring of 4-(trifluoromethyl)benzoic acid using isopropanol and a suitable catalyst such as aluminum chloride . Another method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. The industrial production process may also involve purification steps such as recrystallization and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Isopropyl-4-(trifluoromethyl)benzaldehyde or 3-Isopropyl-4-(trifluoromethyl)benzyl alcohol.
Applications De Recherche Scientifique
3-Isopropyl-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial and fungal cells, such as isocitrate lyase . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the isopropyl group.
4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
3-Isopropyl-4-(trifluoromethyl)benzoic acid is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
3-propan-2-yl-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-6(2)8-5-7(10(15)16)3-4-9(8)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
MUTYNEQPECVCMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)










